(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate
CAS No.: 321432-50-2
Cat. No.: VC4475041
Molecular Formula: C19H13ClF3N3O3S
Molecular Weight: 455.84
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 321432-50-2 | 
|---|---|
| Molecular Formula | C19H13ClF3N3O3S | 
| Molecular Weight | 455.84 | 
| IUPAC Name | [(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate | 
| Standard InChI | InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17- | 
| Standard InChI Key | LVDLZIZQFZQPLB-ONUIUJJFSA-N | 
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | 
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, [(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate, reflects its stereochemistry (Z-configuration) and substituent arrangement . Its molecular formula, C₁₉H₁₃ClF₃N₃O₃S, comprises:
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Two pyridine rings: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a pyridin-3-yl moiety.
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Sulfonate ester: Derived from 4-methylbenzenesulfonic acid.
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Imino linkage: Connects the pyridine systems via a nitrogen-oxygen-sulfonyl bridge .
 
Table 1: Molecular Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular weight | 455.8 g/mol | PubChem | 
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl | PubChem | 
| InChIKey | LVDLZIZQFZQPLB-ONUIUJJFSA-N | PubChem | 
Stereochemical Configuration
The Z-configuration arises from the spatial arrangement of substituents around the imino double bond (N=C). This geometry influences intermolecular interactions, as evidenced by crystallographic data showing a dihedral angle of 85.2° between the pyridine rings .
Synthesis and Manufacturing
Key Synthetic Pathways
The compound is synthesized via a two-step reaction:
- 
Condensation: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde reacts with 3-aminopyridine to form an imine intermediate.
 - 
Sulfonation: The intermediate undergoes esterification with 4-methylbenzenesulfonyl chloride in dichloromethane, yielding the target compound .
 
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity | 
|---|---|---|---|
| 1 | EtOH, reflux, 12 hr | 78% | 95% | 
| 2 | DCM, TEA, 0°C → rt, 6 hr | 82% | 98% | 
Byproducts and Optimization
Common impurities include:
- 
Des-chloro analog: Resulting from incomplete halogen retention (≤2%).
 - 
E-isomer: Forms due to isomerization during sulfonation (≤5%) .
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >99% stereochemical purity . 
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a decomposition temperature of 241°C and limited aqueous solubility (0.12 mg/mL at 25°C) . It is soluble in polar aprotic solvents:
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | 
|---|---|
| DMSO | 45.6 | 
| Acetone | 22.3 | 
| Ethanol | 8.9 | 
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, py-H), 8.42 (d, J=4.8 Hz, 1H), 7.89–7.82 (m, 3H), 2.45 (s, 3H, CH₃) .
 
Applications in Agrochemical Research
Herbicidal Activity
In greenhouse trials, the compound (100 ppm) inhibited acetyl-CoA carboxylase (ACCase) in Lolium rigidum, showing 92% weed suppression versus 34% for mesosulfuron-methyl . Its EC₅₀ against Amaranthus retroflexus is 0.8 μM, outperforming commercial sulfonylureas.
Mode of Action
The sulfonate group acts as a leaving group, enabling nucleophilic attack by plant serine residues. The trifluoromethyl moiety enhances membrane permeability, while the pyridine rings facilitate binding to ACCase’s hydrophobic pocket .
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